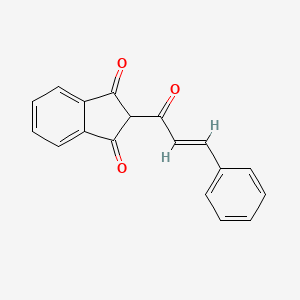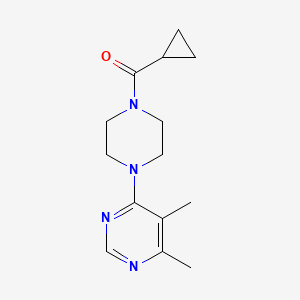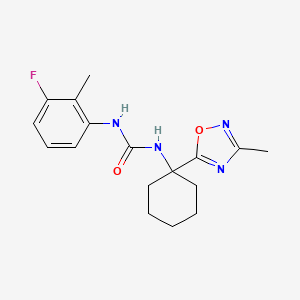![molecular formula C18H16N4O4 B2819483 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 488137-27-5](/img/structure/B2819483.png)
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a solid substance . It has a molecular weight of 352.35 . The IUPAC name for this compound is 4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N4O4/c23-18-14-4-2-1-3-13 (14)17 (19-20-18)12-5-6-15 (16 (11-12)22 (24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2, (H,20,23) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 228 - 230 .Scientific Research Applications
Synthesis and Biological Activity
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is an intermediate in the synthesis of various biologically active compounds. It is derived from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which has shown significance in the development of small molecule anticancer drugs. These derivatives exhibit potential biological activities, demonstrating the compound's role in the advancement of cancer treatment modalities (Wang et al., 2016).
Antioxidant and Glucosidase Inhibition
The compound's derivatives have been explored for their in vitro antioxidant activities and glucosidase inhibitory potential, with findings indicating high scavenging activity. Such studies underscore the compound's utility in addressing oxidative stress-related diseases and managing diabetes through the inhibition of α-glucosidase (Özil et al., 2018).
Dye Synthesis for Synthetic-Polymer Fibres
Derivatives of the compound have been used to synthesize dyes for synthetic-polymer fibers, producing a range of colors from yellow to orange. This application demonstrates the versatility of the compound beyond pharmaceuticals, extending into materials science for the development of colorants with specific properties (Peters & Bide, 1985).
Antimicrobial Activity
Studies have shown that derivatives of 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one possess significant antimicrobial properties. These findings open up potential applications in developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Oliveira et al., 2015).
Detection of Nitro Compounds
The compound and its derivatives have been utilized in the synthesis of coordination polymers for the selective detection of trinitrophenol (TNP), highlighting its application in environmental monitoring and safety. Such materials are crucial in detecting explosives and other hazardous substances, demonstrating the compound's utility in creating sensitive and selective sensors (Li et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrophenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMVCAWZHHNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)


![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2819413.png)

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)


